Potassium vinyltrifluoroborate

Description

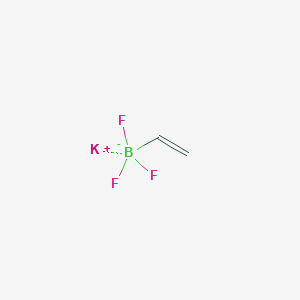

Structure

2D Structure

Propriétés

IUPAC Name |

potassium;ethenyl(trifluoro)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3BF3.K/c1-2-3(4,5)6;/h2H,1H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCUMGICZWDOJEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C=C)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3BF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40635557 | |

| Record name | Potassium ethenyl(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13682-77-4 | |

| Record name | Potassium ethenyl(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium vinyltrifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Potassium Vinyltrifluoroborate

Established Synthetic Pathways

The preparation of potassium vinyltrifluoroborate typically involves the formation of a vinylboron intermediate followed by fluorination. Two of the most well-established methods are highlighted below.

A widely utilized method for the large-scale and efficient synthesis of this compound involves the reaction of a vinyl Grignard reagent with a trialkyl borate (B1201080), followed by treatment with potassium hydrogen fluoride (B91410) (KHF₂) nih.gov.

The synthesis commences with the dropwise addition of vinylmagnesium bromide to a solution of trimethyl borate in an anhydrous solvent like tetrahydrofuran (B95107) (THF) at a low temperature, typically -78 °C nih.gov. The reaction mixture is then allowed to warm to room temperature. This step forms a boronic ester intermediate. Subsequently, an aqueous solution of potassium hydrogen fluoride is introduced at 0 °C, leading to the formation of the desired this compound as a solid precipitate nih.govresearchgate.net.

Table 1: Reaction Parameters for Synthesis from Vinylmagnesium Bromide

| Parameter | Value/Condition | Reference |

| Starting Materials | Vinylmagnesium bromide, Trimethyl borate, Potassium hydrogen fluoride (KHF₂) | nih.govnih.gov |

| Solvent | Tetrahydrofuran (THF) | nih.gov |

| Initial Temperature | -78 °C | nih.gov |

| Fluorinating Agent | Potassium hydrogen fluoride (KHF₂) | nih.govnih.gov |

| Product Isolation | Precipitation/Filtration | researchgate.net |

This method is advantageous due to its good yields and the use of relatively inexpensive starting materials nih.gov.

Another established route involves the fluoridation of a pre-formed vinyl boronic acid pinacol (B44631) ester google.com. Vinyl boronic acid pinacol esters are stable, commercially available, or can be synthesized separately. The fluoridation is achieved by reacting the pinacol ester with potassium bifluoride (KHF₂) in a solvent system, often a mixture of a solvent like dimethylformamide (DMF) or methanol (B129727) and water google.comresearchgate.net. This reaction effectively converts the pinacol boronate into the trifluoroborate salt google.comresearchgate.net. The use of KHF₂ as a fluorinating agent for boronic acids was a significant development, providing a straightforward path to organotrifluoroborate salts rsc.org.

Synthesis from Vinylmagnesium Bromide and Trimethyl Borate followed by KHF₂ Treatment

Advancements and Modifications in Synthetic Protocols

Research has focused on refining the established methods to improve efficiency, safety, and yield.

A notable advancement avoids the need for cryogenic temperatures (-70 °C) during the initial esterification step google.com. In this modified protocol, a vinyl Grignard reagent is added dropwise to a solution of a 1-substituent pinacol borate, such as isopropoxy pinacol borate, at room temperature google.comgoogle.com. This boron esterification at ambient temperature simplifies the procedure significantly. Following the reaction, the mixture is quenched, and the organic layer containing the vinyl boronic acid pinacol ester is separated and can be directly used for the subsequent fluorination step with potassium bifluoride google.com.

Table 2: Comparison of Low-Temperature vs. Room-Temperature Esterification

| Feature | Low-Temperature Protocol | Room-Temperature Protocol | Reference |

| Temperature | -78 °C to -60 °C | Room Temperature | nih.govresearchgate.netgoogle.com |

| Boron Reagent | Trimethyl borate | 1-Substituent Pinacol Borate (e.g., Isopropoxy pinacol borate) | nih.govgoogle.com |

| Operational Simplicity | Requires specialized cooling | Simpler, more accessible | google.com |

Purification Techniques and Yield Optimization

Purification of this compound is crucial for its subsequent use in high-purity applications. A common method involves washing the crude solid product with acetone, including hot acetone, to remove impurities nih.gov.

Yield optimization is a key aspect of process development. In the synthesis from vinyl boronic acid pinacol ester, the molar ratio of the ester to potassium bifluoride is a critical parameter, with ratios of 1:2 to 1:6 being reported google.com. Furthermore, a significant improvement in purification and yield involves the azeotropic removal of the pinacol by-product, which can inhibit the crystallization of the trifluoroborate salt researchgate.netbristol.ac.uk. By forming an azeotrope with water under a moderate vacuum, the pinacol can be effectively removed, leading to nearly quantitative yields of highly pure (>95%) potassium trifluoroborates bristol.ac.uk. This technique has proven to be broadly applicable to various organotrifluoroborates, including vinyltrifluoroborate bristol.ac.uk.

Green Chemistry Principles in Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances scielo.br. In the context of this compound synthesis, several aspects align with these principles.

The development of room-temperature synthesis protocols is a step towards energy efficiency, a core tenet of green chemistry google.comscielo.br. Avoiding cryogenic conditions reduces energy consumption and simplifies the process google.com. Furthermore, catalysis is a fundamental pillar of green chemistry acs.org. While the synthesis of the trifluoroborate itself is often stoichiometric, its primary use in palladium-catalyzed Suzuki-Miyaura reactions, which often employ very low catalyst loadings (e.g., 1-2 mol %), exemplifies a green application by maximizing atom economy in subsequent transformations nih.govacs.org.

Efforts to use more environmentally benign solvents and minimize waste are ongoing areas of chemical research scielo.brcore.ac.uk. The operational simplicity and increased safety of newer methods, such as the room-temperature synthesis, contribute to a greener chemical process google.com. The high stability of potassium organotrifluoroborate salts also reduces the potential for decomposition and waste compared to more labile organoboron reagents researchgate.net.

Development of Environmentally Benign Synthetic Routes

The development of environmentally friendly synthetic routes for this compound has focused on moving away from harsh reaction conditions and hazardous reagents. A significant advancement is the move from cryogenic temperatures to room temperature reactions. google.com One such method involves the fluoridation of vinyl boronic acid pinacol ester with potassium bifluoride (KHF2) in a solvent mixture. google.com This process avoids the need for extremely low temperatures, around -70°C, which were previously common. google.com The reaction can be carried out at room temperature, making it more energy-efficient and safer to handle. google.com

Another key aspect of greener synthesis is the use of less hazardous solvents. Research has shown that a mixture of tetrahydrofuran (THF) and water can be an effective solvent system for the synthesis. nih.gov The use of microwave irradiation has also been explored as a means to conduct solvent-free reactions, further enhancing the environmental profile of the synthesis. acs.org These methods not only reduce the reliance on volatile organic solvents but can also lead to faster reaction times and improved yields. acs.orgrsc.org

A notable method for preparing this compound involves the reaction of vinylmagnesium bromide with trimethyl borate, followed by treatment with potassium bifluoride. nih.gov This route is highlighted for its good yields and scalability. nih.gov

Table 1: Comparison of Synthetic Routes for this compound

| Method | Key Reagents | Solvent(s) | Noteworthy Conditions | Environmental Benefits |

|---|---|---|---|---|

| Fluoridation of Vinyl Boronic Acid Pinacol Ester | Vinyl boronic acid pinacol ester, Potassium bifluoride (KHF2) | Solvent A and water google.com | Room temperature reaction, avoids cryogenic conditions (-70°C) google.com | Energy efficient, safer operation google.com |

| Reaction with Vinylmagnesium Bromide | Vinylmagnesium bromide, Trimethyl borate, Potassium bifluoride (KHF2) | Not specified in detail | Good yields on a large scale nih.gov | Scalable and efficient nih.gov |

| Microwave-Assisted Synthesis | Various | Solvent-free acs.org | Microwave irradiation acs.org | Reduced solvent use, potentially faster reactions acs.org |

Atom Economy Considerations

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. The goal is to maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste. chemrxiv.org In the synthesis of this compound, and its subsequent use in cross-coupling reactions, atom economy is a significant consideration. nih.govrsc.org

Traditional methods for creating organoboron compounds, such as those involving boronate esters, often suffer from poor atom economy. nih.gov This is because the diols used to create the esters add considerable mass to the reactants but are not incorporated into the final product, generating significant waste. nih.gov The use of potassium organotrifluoroborate salts, including this compound, addresses this issue. nih.gov

The synthesis of this compound itself can be designed to be more atom-economical. For example, the direct C-H borylation of alkenes represents a highly atom-economical approach, as it avoids the use of pre-functionalized starting materials. rsc.org While specific atom economy percentages for the synthesis of this compound are not extensively detailed in the provided search results, the principles of maximizing atom economy are evident in the development of new synthetic methods. researchgate.net

The drive towards improved atom economy is a continuous effort in chemical synthesis. rsc.org By focusing on reaction pathways that minimize the formation of byproducts and maximize the incorporation of reactant atoms into the desired product, chemists can develop more sustainable and cost-effective processes for producing valuable compounds like this compound.

Table 2: Atom Economy in Chemical Reactions

| Reaction Type | General Reactants | Desired Product | Factors Affecting Atom Economy | Relevance to this compound |

|---|---|---|---|---|

| Addition Reactions | A + B → C | C | Ideally 100% if no byproducts are formed. chemrxiv.org | Direct C-H borylation to form organoboron precursors can be highly atom-economical. rsc.org |

| Substitution Reactions | A-B + C → A-C + B | A-C | The mass of the leaving group (B) is waste. savemyexams.com | Synthesis from boronate esters can have lower atom economy due to the diol leaving group. nih.gov |

| Suzuki-Miyaura Coupling | R1-X + R2-B(OR)2 | R1-R2 | The nature of the boronic acid/ester and the leaving group (X) impacts atom economy. rsc.org | Using this compound can be more atom-economical than using some boronate esters. nih.gov |

Reactivity and Mechanistic Investigations of Potassium Vinyltrifluoroborate

Palladium-Catalyzed Cross-Coupling Reactions

Potassium vinyltrifluoroborate has emerged as a valuable reagent in palladium-catalyzed cross-coupling reactions, offering a stable and efficient alternative to other vinylating agents. nih.govacs.org Its utility stems from its air and moisture stability, allowing for easier handling and storage compared to vinylboronic acids, which are prone to polymerization. nih.govnih.gov

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. rhhz.netresearchgate.net The use of this compound in these reactions provides a practical route to synthesize functionalized styrenes, which are important precursors in polymer and specialty chemical synthesis. nih.govacs.org This method circumvents issues associated with other vinylating agents, such as the toxicity of vinyltributyltin and the high pressures required for the Heck reaction with ethylene. nih.gov

This compound readily undergoes palladium-catalyzed Suzuki-Miyaura cross-coupling with a wide range of aryl and heteroaryl electrophiles, including iodides, bromides, chlorides, and triflates. acs.orgorganic-chemistry.org The reaction generally proceeds in good to excellent yields and demonstrates broad functional group tolerance, accommodating nitriles, ketones, esters, aldehydes, alcohols, and nitro groups. nih.gov Both electron-rich and electron-deficient aryl bromides react effectively, although electron-deficient substrates tend to react at a faster rate. nih.gov

The scope of the reaction extends to sterically hindered and electron-rich ortho,ortho'-substituted aryl halides, which can be challenging substrates. nih.govresearchgate.net For instance, the vinylation of hindered aryl bromides has been successfully achieved using microwave irradiation to accelerate the reaction. nih.govresearchgate.netmdpi.com The reaction is also applicable to the synthesis of complex molecules, such as the derivatization of halotryptophans to produce vinyltryptophan. mdpi.com

The following table summarizes the coupling of various aryl and heteroaryl electrophiles with this compound:

Table 1: Suzuki-Miyaura Coupling of this compound with Various Electrophiles

| Electrophile | Catalyst System | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Bromoacetophenone | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF/H₂O | 85 | nih.gov |

| 4-Bromobenzonitrile | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF/H₂O | 92 | nih.gov |

| Methyl 4-bromobenzoate | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF/H₂O | 88 | nih.gov |

| 2-Bromopyridine | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF/H₂O | 75 | nih.gov |

| 1-Bromo-3,5-dimethoxybenzene | Pd(OAc)₂/RuPhos | Cs₂CO₃ | THF/H₂O | 82 | nih.gov |

| 4-Chlorotoluene | Pd(OAc)₂/SPhos | K₃PO₄ | t-BuOH/H₂O | 95 | organic-chemistry.org |

| 7-Iodotryptophan derivative | PdCl₂(dppf) | K₂CO₃ | i-PrOH/H₂O | - | mdpi.com |

| 4-Bromo-1,3,5-trimethoxybenzene | PdCl₂/X-Phos | Cs₂CO₃ | THF/H₂O | 65 | nih.gov |

The choice of catalyst and ligand is crucial for the success of the Suzuki-Miyaura coupling of this compound. A variety of palladium sources and phosphine (B1218219) ligands have been investigated to optimize reaction conditions. Commonly used catalyst systems include PdCl₂(dppf)·CH₂Cl₂, a combination of Pd(OAc)₂ and PPh₃, or PdCl₂ with PPh₃. nih.govorganic-chemistry.org For instance, a system of 2 mol % PdCl₂ and 6 mol % PPh₃ has been shown to be effective. nih.govorganic-chemistry.orgnih.gov

For more challenging substrates, such as sterically hindered aryl halides, more sophisticated ligands are often required. Buchwald's biaryl phosphine ligands, such as SPhos, XPhos, and RuPhos, have proven to be particularly effective in these cases. nih.govnih.gov For example, RuPhos was found to be superior for the coupling of mesityl bromide, minimizing the formation of Heck side products. nih.gov In the coupling of aryl mesylates, a catalyst system of Pd(OAc)₂ and CM-phos has been successfully employed. organic-chemistry.org The use of palladacycle precatalysts, such as one derived from 4-hydroxyacetophenone oxime with BINAP as the ligand, has also been reported for the vinylation of aryl chlorides. organic-chemistry.org

The following table details various catalytic systems and their applications:

Table 2: Catalytic Systems for Suzuki-Miyaura Vinylation

| Catalyst | Ligand | Substrate Type | Yield (%) | Reference |

|---|---|---|---|---|

| PdCl₂(dppf)·CH₂Cl₂ | dppf | Aryl bromides | 63-92 | nih.gov |

| Pd(OAc)₂ | PPh₃ | Aryl bromides | 72 | nih.gov |

| PdCl₂ | RuPhos | Sterically hindered aryl bromides | 78 | nih.gov |

| PdCl₂ | X-Phos | Sterically hindered aryl bromides | 44 | nih.gov |

| Pd(OAc)₂ | CM-phos | Aryl mesylates | up to 85 | organic-chemistry.org |

| 4-hydroxyacetophenone oxime palladacycle | BINAP | Aryl chlorides | up to 98 | organic-chemistry.org |

| Pd/C | None (ligand-free) | Aryl halides | 57-73 | rhhz.netresearchgate.net |

A mixed solvent system, typically containing an organic solvent and water, is often crucial for the reaction to proceed efficiently. nih.govpreprints.org A mixture of tetrahydrofuran (B95107) (THF) and water (e.g., in a 9:1 ratio) is a frequently used and effective solvent system. nih.govorganic-chemistry.orgnih.gov Other successful solvent systems include isopropanol/water and tert-butanol/water. organic-chemistry.orgorganic-chemistry.org The presence of water is believed to facilitate the hydrolysis of the trifluoroborate salt to the corresponding boronic acid, which is the active species in the transmetalation step. researchgate.net However, reactions in anhydrous dimethyl sulfoxide (B87167) (DMSO) have also been reported, indicating that water is not always strictly necessary, although aqueous systems often lead to faster reactions and more significant exotherms. acs.org

The following table summarizes the effect of different base and solvent combinations:

Table 3: Base and Solvent Systems in Suzuki-Miyaura Vinylation

| Base | Solvent | Temperature (°C) | Key Feature | Reference |

|---|---|---|---|---|

| Cs₂CO₃ | THF/H₂O (9:1) | 80 | General and effective system | nih.govorganic-chemistry.org |

| K₂CO₃ | THF/H₂O | 80 | Good alternative to Cs₂CO₃ | nih.gov |

| K₃PO₄ | t-BuOH/H₂O | 100 | Used for coupling with aryl mesylates | organic-chemistry.org |

| t-BuNH₂ | i-PrOH/H₂O | 80 | Effective for alkenyltrifluoroborates | organic-chemistry.org |

| Cs₂CO₃ | DMF | 120 | For coupling with aryl chlorides | organic-chemistry.org |

| K₂CO₃ | DMSO/H₂O (9:1) | 80 | Leads to significant exotherm | acs.org |

The Suzuki-Miyaura coupling of substituted vinyltrifluoroborates generally proceeds with retention of the double bond stereochemistry. This stereospecificity is a key advantage, allowing for the synthesis of isomerically pure (E)- or (Z)-alkenes. organic-chemistry.orgnih.gov For example, the reaction of (E)- and (Z)-alkenyltrifluoroborates with alkenyl bromides produces the corresponding conjugated dienes with high stereoselectivity. organic-chemistry.org

However, the preparation of the this compound salts themselves can sometimes lead to isomerization. For instance, the synthesis of Z-vinyltrifluoroborates from Z-vinylic tellurides via a Te-Li exchange was observed to produce the E-isomer, with a proposed mechanism involving radical intermediates that promote cis-trans isomerization. nih.govd-nb.infobeilstein-journals.orgnih.gov

Regioselectivity is also a critical aspect, particularly when dealing with substrates containing multiple reactive sites. In the reaction of aryldiazonium salts bearing other halide functionalities (iodide, bromide, or triflate), the coupling occurs exclusively at the diazonium group. nih.gov

The transmetalation step in the Suzuki-Miyaura catalytic cycle, where the vinyl group is transferred from the boron atom to the palladium center, is a critical and complex part of the reaction. For potassium organotrifluoroborates, it is generally accepted that the trifluoroborate anion itself is not the species that undergoes transmetalation. Instead, it is believed that the trifluoroborate is first hydrolyzed in the presence of a base and water to form the corresponding boronic acid or a boronate species. researchgate.netrsc.org

The base plays a crucial role in this process, not only by promoting the hydrolysis of the trifluoroborate but also by forming a boronate complex (R-B(OH)₃⁻) which is more nucleophilic and readily transmetalates with the palladium(II) complex. mdpi.comnih.gov The generally accepted pathway involves the reaction of an arylpalladium(II) hydroxide (B78521) complex (Ar-Pd-OH) with the boronic acid, or the reaction of an arylpalladium(II) halide with the boronate. rsc.orgnih.gov

Stereoselectivity and Regioselectivity in Suzuki-Miyaura Couplings

Beyond Suzuki-Miyaura: Other Cross-Coupling Reactions

While extensively used in palladium-catalyzed Suzuki-Miyaura reactions, the utility of this compound extends to other important cross-coupling methodologies. researchgate.netsigmaaldrich.com

This compound serves as an effective vinyl nucleophile in Petasis borono-Mannich reactions, a powerful multicomponent method for synthesizing highly functionalized amines. acs.org Research has shown that in the presence of trifluoroacetic acid (TFA), this compound can react with carbamate-protected imines or enamines to produce the desired allylic amine products in moderate to excellent yields. acs.org

In a notable extension of this reactivity, the reagent participates in tandem reaction sequences. One such sequence involves a cationic 2-aza-Cope rearrangement of an N-3-butenyl-imine, followed by a Lewis acid-promoted borono-Mannich-type reaction with a potassium organotrifluoroborate, such as potassium (2-phenyl)vinyltrifluoroborate. researchgate.net This process, which starts with the rearrangement of the imine and is followed by the nucleophilic addition of the vinyltrifluoroborate, creates a new class of functionalized N-homoallylamines. researchgate.net Another study demonstrated that reacting N-(2,2,4-trichloro-1-butylidene)amine with potassium (2-phenyl)vinyltrifluoroborate in the presence of BF₃·OEt₂ resulted in the formation of (E)-3,3-dichloro-2-(2-phenylvinyl)pyrrolidine, showcasing its use in tandem hydroamination/cyclization sequences. rsc.org

Table 1: Examples of Mannich-Type Reactions with Potassium Vinyltrifluoroborates

| Boron Reagent | Electrophile | Reaction Type | Product Type | Yield | Citations |

|---|---|---|---|---|---|

| This compound | Carbamate-protected imines | Petasis borono-Mannich | Allylic amines | Moderate to Excellent | acs.org |

| Potassium (2-phenyl)vinyltrifluoroborate | N-3-butenyl-(2,2-dichloro-1-propylidene)amine | Tandem aza-Cope/Mannich | N-homoallylamines | Not specified | researchgate.net |

| Potassium (2-phenyl)vinyltrifluoroborate | N-(2,2,4-trichloro-1-butylidene)amine | Tandem Hydroamination/Cyclization | Substituted Pyrrolidine | Not specified | rsc.org |

This compound is a key monomer in the synthesis of advanced polymeric materials, particularly through palladium-catalyzed cascade reactions. A versatile protocol utilizing a tandem Suzuki-Heck reaction between this compound and various aryldibromides has been developed to produce a range of poly(arylenevinylene)s. researchgate.netcnr.it This method is noted for its use of easily accessible substrates and for yielding polymers with a low percentage of structural defects. researchgate.netresearchgate.net

This strategy has been successfully applied to synthesize series of poly(fluorenylenevinylene)s (PFVs). researchgate.net For instance, random poly(9,9-dioctyl-2,7-fluorenylenevinylene-co-N-octyl-3,6-carbazolylenevinylene) copolymers were synthesized by reacting this compound with different molar ratios of the corresponding dibromoaryl comonomers. figshare.com Similarly, fluorenone-containing PFVs, which show potential as emitting layers in yellow-orange OLEDs, were created using this cascade polymerization. acs.org The incorporation of vinyl groups through this method is crucial for achieving the desired fluorescent properties in these luminescent microporous organic polymers.

Table 2: Polymer Synthesis Using this compound via Cascade Suzuki-Heck Reaction

| Comonomer(s) | Resulting Polymer Type | Key Feature/Application | Citations |

|---|---|---|---|

| Aryldibromides | Poly(arylenevinylene)s | General versatile protocol, low structural defects | researchgate.netcnr.itresearchgate.net |

| 2,7-Dibromo-9,9-dioctylfluorene and 3,6-Dibromo-N-octylcarbazole | Random Poly(fluorenylenevinylene-co-carbazolylenevinylene) | Tunable photophysical properties | figshare.com |

| 2,7-Dibromofluorene and 2,7-Dibromofluorenone | Fluorenone-containing Poly(fluorenylenevinylene)s | Yellow-orange emitters for OLEDs | acs.org |

The Chan-Lam coupling, which forms carbon-heteroatom bonds, represents another significant application for this compound. Research has demonstrated a copper(I)-catalyzed method for the N₂-vinylation of electron-deficient azoles, such as 1,2,3-triazoles and tetrazoles, using this compound as the vinyl source. researchgate.net This reaction proceeds efficiently with low catalyst loading (5 mol%) and, notably, under base-free conditions to selectively produce N₂-vinyl-1,2,3-triazoles and N₂-vinyltetrazoles. researchgate.net

The scope of Chan-Lam reactions with this reagent also includes O-coupling. A protocol for the copper(II)-catalyzed etherification of aliphatic primary and secondary alcohols, as well as phenols, has been developed. organic-chemistry.org This method uses catalytic copper(II) acetate (B1210297) with 4-(dimethylamino)pyridine as a ligand under an oxygen atmosphere, providing a mild and neutral pathway to vinyl ethers from air- and moisture-stable potassium alkenyltrifluoroborates. organic-chemistry.org

Polymerization Reactions

Rhodium-Catalyzed Reactions

Rhodium catalysts unlock unique modes of reactivity for this compound, enabling highly selective and complex molecular constructions.

This compound is an exceptionally useful reagent for the rhodium-catalyzed asymmetric 1,4-conjugate addition of a vinyl group to α,β-unsaturated ketones (enones). This reaction provides a powerful method for creating chiral β-vinyl ketones with high enantioselectivity. The use of this compound is particularly advantageous because the corresponding vinylboronic acid is unstable and prone to polymerization.

Different chiral ligands have been successfully employed to induce high levels of asymmetry. Rhodium complexes with chiral diene ligands or BINAP have been shown to catalyze the reaction, affording the desired products in nearly quantitative yields and with enantiomeric excesses (e.e.) up to 98%. In other systematic studies, monodentate phosphoramidite (B1245037) ligands have been identified as highly effective for the rhodium-catalyzed conjugate addition of this compound to various enones, proceeding with high selectivity. The reaction conditions are generally mild, often using ethanol (B145695) as a solvent, and can be performed at room temperature.

Rhodium(III)-catalyzed C-H activation and annulation reactions utilizing this compound have been developed as a powerful strategy for the synthesis of complex nitrogen-containing heterocycles. These reactions proceed via a rhodacycle intermediate, leveraging a directing group on the aromatic substrate to guide the C-H activation. researchgate.net

Two prominent examples highlight the utility of this approach:

Synthesis of 4-Trifluoroboratotetrahydroisoquinolones : Benzamide (B126) derivatives react with this compound in the presence of a Rh(III) catalyst to form 4-trifluoroboratotetrahydroisoquinolones. rsc.orgacs.org This annulation occurs under mild conditions and, significantly, provides a substitution pattern that is complementary to the regioselectivity observed with other alkenes in similar reactions. researchgate.net The resulting boron-containing products can be further derivatized, for example, through N-arylation or oxidation of the borate (B1201080) group to a hydroxyl function. researchgate.net

Synthesis of 3-Methyleneisoindolin-1-ones : A rhodium(III)-catalyzed C-H/N-H activation and annulation of N-methoxybenzamides with this compound yields unsubstituted 3-methyleneisoindolin-1-ones. researchgate.net This method is characterized by its high regioselectivity and efficient yields under mild conditions. Interestingly, the reaction pathway can be influenced by sterics; sterically hindered N-methoxyaromaticamides tend to form 2-vinyl(hetero)aromatic amides instead of the cyclized isoindolinone product. researchgate.net

Table 3: Examples of Rh(III)-Catalyzed C-H Activation/Annulation with this compound

| Substrate Type | Product Type | Key Features | Yields | Citations |

|---|---|---|---|---|

| Benzamide derivatives | 4-Trifluoroboratotetrahydroisoquinolones | Complementary regioselectivity, mild conditions, versatile product | Good to excellent | rsc.orgacs.orgresearchgate.net |

| N-Methoxybenzamides | 3-Methyleneisoindolin-1-ones | High regioselectivity, synthesis of exocyclic double bond | Good to excellent | researchgate.net |

C-H Activation and Annulation Reactions

Formation of Trifluoroboratotetrahydroisoquinolones

Rhodium(III)-catalyzed annulation of benzamide derivatives with this compound provides an efficient route to 4-trifluoroboratotetrahydroisoquinolones. acs.orgresearchgate.net This reaction proceeds under mild conditions and demonstrates the utility of this compound as a competent coupling partner in C-H activation/annulation cascades. acs.org The resulting boron-containing heterocyclic products are valuable building blocks that can be further functionalized, retaining the boron substituent for subsequent transformations. acs.orgresearchgate.net

Regiocomplementary Substitution Patterns

A notable feature of the rhodium(III)-catalyzed annulation with this compound is the production of a regioisomerically complementary substitution pattern compared to reactions involving other alkenes. acs.orgresearchgate.net Typically, in such annulations with terminal olefins, the aryl group of the benzamide adds to the internal carbon of the double bond. However, with this compound, the addition occurs at the terminal carbon, leading to the formation of 4-substituted isoquinolones. chemrxiv.org This distinct regioselectivity highlights the unique influence of the trifluoroborate group on the insertion step. chemrxiv.org

Iron(II)-Catalyzed Reactions

Iron(II) salts have been shown to effectively catalyze the trifluoromethylation of potassium vinyltrifluoroborates. This method provides a straightforward way to access vinyl-CF3 compounds under mild conditions. mit.edunih.gov

Trifluoromethylation of Potassium Vinyltrifluoroborates

An iron(II)-catalyzed trifluoromethylation of potassium vinyltrifluoroborates has been developed, utilizing Togni's reagent as the trifluoromethyl source. mit.edunih.gov The reaction is notable for its operational simplicity, proceeding at room temperature and being amenable to a benchtop setup. mit.edunih.gov Good yields and high E/Z selectivity (often >95:5) are achieved, particularly for 2-aryl and 2-heteroarylvinyl substrates. mit.edunih.govbeilstein-journals.org However, linear aliphatic substrates tend to yield products with poor E/Z selectivity. mit.edunih.gov

Table 1: Scope of Iron(II)-Catalyzed Trifluoromethylation of Potassium Vinyltrifluoroborates

| Entry | Substrate (this compound) | Product | Yield (%) | E/Z Ratio |

| 1 | 2-Phenylvinyl | β-Trifluoromethylstyrene | 75 | >95:5 |

| 2 | 2-(4-Methylphenyl)vinyl | 1-(β-Trifluoromethylvinyl)-4-methylbenzene | 80 | >95:5 |

| 3 | 2-(4-Methoxyphenyl)vinyl | 1-(β-Trifluoromethylvinyl)-4-methoxybenzene | 78 | >95:5 |

| 4 | 2-(2-Thienyl)vinyl | 2-(β-Trifluoromethylvinyl)thiophene | 72 | >95:5 |

| 5 | 2-Hexylvinyl | 1-Trifluoromethyl-1-octene | 85 | 60:40 |

| 6 | 2-Cyclohexylvinyl | (β-Trifluoromethylvinyl)cyclohexane | 65 | 83:17 |

This table is a representation of typical results and not exhaustive.

Stereoconvergence and Proposed Radical or Carbocationic Intermediates

Mechanistic investigations into the iron(II)-catalyzed trifluoromethylation have revealed a notable stereoconvergence. nih.gov When either the (E)- or (Z)-isomer of a 2-arylvinyltrifluoroborate was subjected to the reaction conditions, the same (E)-configured trifluoromethylated product was predominantly formed. nih.govmit.edu This observation suggests that the reaction does not proceed through a stereospecific mechanism like a direct transmetalation/reductive elimination pathway. nih.gov Instead, it points towards a mechanism involving a radical or carbocationic intermediate that can equilibrate to the more stable configuration before the final product is formed. mit.edunih.gov While a carbocationic intermediate formed via Lewis acid catalysis is considered plausible, a radical-type mechanism cannot be ruled out. mit.edunih.gov

Radical Additions to this compound

This compound can undergo radical addition reactions. researchgate.net For instance, the trifluoromethylation using Togni's reagent under photoredox catalysis is believed to proceed through a radical-mediated pathway. researchgate.net Additionally, atom-transfer radical addition (ATRA) of alkyl halides to this compound can furnish unique alkylboron compounds. nih.govacs.org The α-boryl radical of potassium alkyltrifluoroborate has demonstrated higher reactivity in these transformations compared to radicals derived from other alkylboron reagents. nih.govacs.org

Hydroboration and Dianion Equivalent Generation

This compound exhibits a unique reactivity pattern upon hydroboration. researchgate.netacs.org When treated with 9-borabicyclo[3.3.1]nonane (9-BBN), it generates a 1,2-diboraethane species. researchgate.netacs.org This is in contrast to the hydroboration of traditional alkenyldialkylboron compounds, which typically yield 1,1-dibora intermediates. researchgate.netacs.org The resulting 1,2-diboraethane from this compound can be considered a 1,2-dianion equivalent. researchgate.netacs.orgthieme-connect.com This intermediate possesses two chemically distinct boron moieties, allowing for sequential and selective palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with two different electrophiles. researchgate.netacs.org This dual reactivity enables the construction of ethyl-linked molecular structures in a one-pot process. acs.org

Formation of 1,2-Diboraethane Intermediates

A notable characteristic of this compound is its unique reactivity upon hydroboration. Unlike traditional alkenyldialkylboron species that typically yield 1,1-dibora intermediates, the hydroboration of this compound leads to the formation of a 1,2-diboraethane. researchgate.netfigshare.com This distinct reactivity pattern was discovered during studies of orthogonally reactive dibora species. researchgate.netlookchem.com

The process involves the addition of a B-H bond across the vinyl group of the trifluoroborate. For instance, hydroboration with 9-borabicyclo[3.3.1]nonane (9-BBN) has been shown to produce diverse diboron (B99234) products, including the 1,2-diborylethane. researchgate.net This reaction generates a 1,2-dianion equivalent, which serves as a versatile intermediate for further synthetic transformations. figshare.com The formation of this 1,2-diboraethane is a key step that enables subsequent applications in organic synthesis.

Applications as Building Blocks for Electrophile Linkage

The 1,2-dianion equivalent generated from the hydroboration of this compound is a valuable building block for linking two different electrophiles. researchgate.netfigshare.com This is often achieved through palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. researchgate.net The trifluoroborate group enhances the reactivity of the vinyl group, making it an effective partner in these coupling processes. cymitquimica.com

In a typical sequence, the trifluoroborate can be part of the olefin that undergoes initial hydroboration. researchgate.netrsc.org The resulting 1,2-diboraethane can then sequentially react with two different electrophiles in a controlled manner. This allows for the construction of complex molecules from simpler starting materials. The use of this compound in this context provides a cleaner reaction compared to using boronic acids directly, as it can help to avoid the formation of side-products. researchgate.net The transmetalation of the alkenyltrifluoroborate to palladium generally proceeds with retention of the vinyl group's stereochemistry, particularly when a mixture of tetrahydrofuran (THF) and water is used as the solvent. researchgate.net

This methodology has been successfully applied in the synthesis of various organic compounds, demonstrating the utility of this compound as a versatile building block in modern organic chemistry.

Advanced Applications of Potassium Vinyltrifluoroborate in Organic Synthesis

Complex Molecule Synthesis

The primary application of potassium vinyltrifluoroborate lies in its role as a vinylating agent for the synthesis of complex organic molecules. netascientific.com It serves as a stable and effective surrogate for boronic acids in Suzuki-Miyaura cross-coupling reactions, facilitating the creation of carbon-carbon bonds under relatively mild conditions. innospk.comsigmaaldrich.com This stability and ease of use have made it a cornerstone in the development of pharmaceuticals, agrochemicals, and advanced materials. innospk.comnbinno.comcymitquimica.com

A notable strategy involves the hydroboration of this compound to generate a 1,2-diboraethane intermediate. researchgate.net This species serves as a 1,2-dianion equivalent, enabling the sequential linkage of two different electrophiles through palladium-catalyzed cross-couplings. researchgate.net This method expands the toolkit for molecular construction, allowing for modular assembly of diverse and complex structures. researchgate.net The compound's compatibility with a wide range of functional groups further simplifies synthetic pathways, making it a valuable reagent in both industrial and academic research. netascientific.com

This compound is identified as a key reagent in the synthesis of photonic crystals. innospk.comsigmaaldrich.comalfachemic.comscientificlabs.co.uksigmaaldrich.com Photonic crystals are advanced optical materials with periodically structured nanoscale features that are designed to control and manipulate the flow of light. The synthesis of these materials often involves polymerization reactions where the vinyl group of the trifluoroborate is incorporated into a larger polymer structure, contributing to the final material's specific optical properties. innospk.comchemicalbook.com

The compound plays a crucial role in the development of sensitizers for dye-sensitized solar cells (DSSCs). innospk.comsigmaaldrich.comalfachemic.comscientificlabs.co.ukchemicalbook.com In this context, this compound is used in the synthesis of specialized polymers that act as the light-harvesting component in DSSCs. researchgate.net For instance, research has demonstrated the preparation of polymers for DSSCs through the Suzuki–Heck copolymerization of this compound with a mixture of different comonomers. researchgate.net These polymers are engineered to absorb light and efficiently transfer energy, a critical function for the performance of solar cells.

This compound is instrumental in synthesizing conjugated polymers, particularly poly(fluorenylene-vinylene) (PFV) derivatives, through a cascade Suzuki-Heck reaction. acs.orgresearchgate.netresearchgate.net This method involves the polymerization of suitable aryldibromides with this compound in the presence of a palladium catalyst, offering a versatile route to polymers with low defect percentages. researchgate.netresearchgate.net

Researchers have synthesized various random PFV copolymers by adjusting the monomer feed ratios, which allows for the fine-tuning of the resulting polymers' optical and electronic properties. acs.orgacs.org For example, incorporating fluorenone into the PFV backbone alters the photophysical properties, leading to yellow-orange emitters in the solid state, which are potential candidates for organic light-emitting diodes (OLEDs). acs.org Similarly, creating copolymers of poly(9,9-dioctyl-2,7-fluorenylenevinylene) with N-octyl-3,6-carbazolylenevinylene allows for the modulation of HOMO and LUMO energy levels, which is critical for optimizing the performance of electroluminescent devices. acs.orgfigshare.com

| Copolymer System | Monomer Ratio (mol/mol) | Key Finding | Application |

| Fluorenone/Fluorene in PFV | 1% to 10% Fluorenone | Complete energy transfer from the PFV backbone to fluorenone units in the solid state, resulting in yellow-orange emission. acs.org | Emitting layers in OLEDs, with luminances up to 1387 cd/m². acs.org |

| Carbazole/Fluorene in PFV | 20% to 80% Carbazole | Modulation of HOMO/LUMO energy levels without significantly changing emission properties; improved hole transport. acs.org | OLED devices, with improved performance (up to 890 cd/m²) by adding an electron-injecting layer. acs.orgfigshare.com |

This compound is a vital intermediate in the synthesis of biologically active compounds and pharmaceuticals. nordmann.globaldapinpharma.com Its ability to form carbon-carbon bonds efficiently makes it invaluable for constructing the complex molecular scaffolds found in many drug candidates. netascientific.comnbinno.com The stability of the trifluoroborate group allows for its use in multi-step syntheses, simplifying the production of intricate molecules for medicinal chemistry. netascientific.com

Specific applications include the synthesis of 2-substituted 2H-chromenes, which are being explored as potential inhibitors for TGF-β receptors, a key signaling pathway in cell biology. nih.gov Another significant application is the rhodium(III)-catalyzed synthesis of unsubstituted 3-methyleneisoindolin-1-ones from N-methoxybenzamides and this compound. nih.gov Isoindolinones are a class of heterocyclic compounds recognized for their wide range of biological activities. nih.gov

A notable application of chemistry involving vinyl boronic acid derivatives like this compound is in the synthesis of highly substituted tetrahydropyridines. Research has shown that homoallylic amines, which can be synthesized through the palladium-catalyzed coupling of boronic acids with imines and allenes, are valuable precursors. organic-chemistry.org These synthesized homoallylic amines can then be converted into 2,3,4-trisubstituted tetrahydropyridines, a structural motif that is of significant interest in medicinal chemistry due to its presence in various biologically relevant molecules. organic-chemistry.org

This compound is utilized in copper-catalyzed Chan-Lam coupling reactions to form C-N bonds, a key step in the synthesis of various nitrogen-containing compounds. researchgate.net This methodology has been applied to the N2-vinylation of electron-deficient azoles, such as 1,2,3-triazoles and tetrazoles, using this compound as the vinyl source. researchgate.net The reaction proceeds under base-free conditions with low catalyst loading. researchgate.net While the direct Chan-Lam coupling of chiral N-aryl sulfinamides can be challenging, the broader utility of trifluoroborates in C-N bond formation highlights their importance in synthesizing complex amides and related structures that are prevalent in pharmaceuticals. researchgate.net

Synthesis of Biologically Active Compounds and Pharmaceutical Intermediates

Anti-TB Agents

The quest for new treatments for tuberculosis (TB), particularly multi-drug-resistant strains (MDR-TB), has led researchers to explore novel molecular scaffolds. researchgate.netmdpi.com this compound plays a crucial role in the synthesis of complex natural products and their derivatives that exhibit potent anti-mycobacterial activity. acs.orgnih.gov

One notable example is in the synthesis of chrysomycin A and its analogues. acs.orgnih.gov Chrysomycin A, a C-aryl glycoside, has demonstrated significant activity against Mycobacterium tuberculosis. nih.gov In the laboratory synthesis of these molecules, this compound is employed in a key Suzuki-Miyaura coupling reaction to install the vinyl group at the C8 position of the core structure. acs.orgnih.gov This step is part of a one-pot sequence that includes hydrogenolysis and triflation, achieving a high yield of 84%. nih.gov The development of synthetic routes to these compounds allows for the creation of a variety of analogues, facilitating structure-activity relationship (SAR) studies to identify derivatives with improved potency against MDR-TB. researchgate.net For instance, modifications to the carbohydrate residue and other parts of the molecule have led to derivatives that are more potent than the parent compound against certain resistant strains. acs.org

Research has shown that certain synthetic derivatives of chrysomycin A display significant activity against challenging rifampicin- and bedaquiline-resistant strains, highlighting their potential as promising drug leads for treating MDR-TB. nih.gov The efficient and scalable synthesis, which relies on the use of this compound, is a critical platform for the development of this novel class of anti-TB agents. researchgate.netnih.gov

Table 1: Application of this compound in the Synthesis of Anti-TB Agents

| Compound Class | Synthetic Reaction | Role of this compound | Reference |

|---|---|---|---|

| Chrysomycin A Analogues | Suzuki-Miyaura Coupling | Vinyl group donor | acs.orgnih.gov |

| 3-Phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines | Suzuki Coupling | Introduction of a vinyl substituent | mdpi.com |

Late-Stage Functionalization Strategies

Late-stage functionalization is a powerful strategy in medicinal chemistry and materials science for modifying complex molecules at a late point in their synthesis. This approach allows for the rapid generation of analogues for SAR studies and the fine-tuning of molecular properties.

C-H bond functionalization has become a highly attractive method for creating complex molecules from simpler hydrocarbon precursors due to its atom economy and potential for milder reaction conditions. mt.commt.com this compound has proven to be an effective coupling partner in C-H activation/annulation reactions catalyzed by transition metals like rhodium(III). acs.orgnih.govresearchgate.net

In one significant application, this compound was used in a Rh(III)-catalyzed annulation reaction with benzamide (B126) derivatives. acs.orgnih.gov This reaction proceeds under mild conditions to produce 4-trifluoroboratotetrahydroisoquinolones. acs.orgnih.gov A key finding of this research is that the use of this compound leads to a complementary regioselectivity compared to other alkenes used in similar reactions. acs.orgnih.govresearchgate.net This unusual regioselectivity is thought to be influenced by the electronic properties of the vinyltrifluoroborate. researchgate.net The resulting boron-containing products are valuable building blocks that can be further modified, for example, through N-arylation, while retaining the boronate group for subsequent transformations. acs.orgnih.gov

Calorimetric studies have also been conducted to investigate the safety of Suzuki-Miyaura cross-coupling reactions involving this compound. For example, the reaction of 1-bromo-3-(trifluoromethyl)benzene with this compound showed a significant exotherm, particularly in aqueous systems, highlighting the importance of understanding reaction thermodynamics for process safety. mt.commt.com

Table 2: C-H Functionalization Reactions Involving this compound

| Catalyst | Substrate | Product | Key Feature | Reference |

|---|---|---|---|---|

| Rh(III) | Benzamide derivatives | 4-Trifluoroboratotetrahydroisoquinolones | Complementary regioselectivity | acs.orgnih.govresearchgate.net |

| Pd(dppf)Cl₂ | 1-Bromo-3-(trifluoromethyl)benzene | Substituted styrene | Calorimetric investigation of exotherm | mt.commt.com |

Utilization in Polymer Science

This compound is a valuable monomer and reagent in polymer chemistry. netascientific.com Its stability and reactivity make it suitable for various polymerization techniques and for the synthesis of functionalized polymers with tailored properties. netascientific.comscientificlabs.co.uk

One of the primary applications of this compound in polymer science is in Suzuki-Miyaura cross-coupling polymerization reactions. sigmaaldrich.comnih.gov These reactions are used to create conjugated polymers, such as poly(fluorenylene-vinylene)s and poly(phenylenevinylene)s, which are of interest for applications in organic electronics. sigmaaldrich.com For example, it has been used in the synthesis of sensitizers for dye-sensitized solar cells and in the creation of photonic crystals. scientificlabs.co.ukchemicalbook.comsigmaaldrich.com The use of this compound provides a straightforward route to these materials. sigmaaldrich.com

The ability to introduce vinyl groups into polymer structures opens up possibilities for creating materials with enhanced properties, such as improved thermal stability and chemical resistance, which are beneficial for applications in coatings, adhesives, and sealants. netascientific.com The demand for functionalized styrenes, which can be readily prepared using this compound, has increased due to their utility in various polymerization transformations. nih.gov

Computational and Theoretical Studies

Computational and theoretical studies have become indispensable tools for understanding the intricacies of chemical reactions, including those involving this compound. These studies provide deep insights into reaction mechanisms, structure-reactivity relationships, and can help in the predictive modeling of new reactions and catalysts.

Understanding the relationship between the structure of a reagent and its reactivity is fundamental to controlling chemical transformations. Computational analyses have been employed to elucidate the reactivity patterns of this compound and related alkenyltrifluoroborates. acs.org

For instance, in Lewis acid-mediated Nicholas reactions with propargyldicobalt cations, computational studies have explained the different reaction pathways observed for various alkenyltrifluoroborates. acs.org While C-2 substituted alkenyltrifluoroborates undergo direct alkenylation, and C-1 substituted ones alkenylate at the C-2 position, this compound was found to lead to the formation of a cyclopropane. acs.org These computational models help to rationalize these distinct modes of reactivity and provide a framework for predicting the outcomes of similar reactions. acs.org

Structure-activity relationship studies, while often experimental, are heavily informed by the structural and electronic properties of molecules like this compound. researchgate.netnih.gov For example, in the development of allosteric inhibitors for the flavivirus NS2B-NS3 protease, this compound was used to synthesize a vinyl-substituted intermediate, contributing to the understanding of how different substituents affect inhibitory activity. nih.gov

Computational methods, such as Density Functional Theory (DFT), are powerful tools for unraveling complex reaction mechanisms. researchgate.net They allow for the detailed study of reaction intermediates, transition states, and the energetics of different reaction pathways.

Mechanistic studies have been conducted on the isomerization of vinylic compounds during the preparation of this compound salts. nih.govresearchgate.net Electron Paramagnetic Resonance (EPR) spin trapping experiments, supported by theoretical considerations, have identified radical species that can promote the stereoinversion of the double bond. nih.govresearchgate.net The proposed mechanism involves the homolytic cleavage of a tellurium-butyl bond, leading to the formation of a butyl radical that initiates the isomerization process. nih.govresearchgate.net

In the context of nickel-catalyzed reactions, DFT studies have provided a detailed picture of the arylative cyclization of allene-ketones with reagents including this compound. researchgate.net These studies have uncovered a novel mechanism for base-free organoboron transmetalation and have clarified the regioselectivity of key steps in the reaction. researchgate.net Such mechanistic insights are crucial for optimizing reaction conditions and for the rational design of new catalysts with improved performance. cornell.edu Furthermore, computational models have been developed to predict the stereochemical outcomes of reactions, which is a significant challenge in asymmetric synthesis. researchgate.netnih.gov Visible-light-mediated reactions of electrophilic radicals with this compound have also been investigated through mechanistic and computational studies, shedding light on the key radical addition step. acs.org

Future Research Directions and Emerging Trends

Exploration of Novel Catalytic Systems

The efficacy of reactions involving potassium vinyltrifluoroborate is intrinsically linked to the catalyst employed. While palladium-based systems are well-established for Suzuki-Miyaura couplings, ongoing research seeks to identify and optimize new catalysts to improve efficiency, reduce costs, and enable new transformations. acs.orgnih.govnih.gov

A significant area of research is the use of earth-abundant metal catalysts as a more sustainable alternative to precious metals like palladium. mdpi.com Iron(II)-catalyzed trifluoromethylation of this compound has been demonstrated, proceeding under very mild conditions to yield vinyl-CF3 products with high stereoselectivity. frontierspecialtychemicals.comuoregon.edu This development is notable as it suggests a reaction pathway that may not involve traditional transmetalation. frontierspecialtychemicals.comuoregon.edu Copper-catalyzed systems are also being explored, for instance, in Chan-Lam N-vinylation reactions under base-free conditions, which broadens the scope of C-N bond formation. poliba.it

Beyond replacing palladium, novel ligand designs and catalyst structures are being investigated to enhance existing palladium and rhodium catalysis. For the Suzuki-Miyaura reaction, ligands such as 1,1′-bis(diphenylphosphino)ferrocene (dppf) and newly designed biaryldialkylphosphines like CPhos have been shown to improve reaction rates and product ratios. nih.govsigmaaldrich.comcymitquimica.com In the realm of C-H activation, rhodium(III) catalysts have been effectively used for annulation reactions with benzamide (B126) derivatives, creating complex heterocyclic structures with high regioselectivity. osti.govresearchgate.netresearchgate.net The development of recyclable "boomerang" catalytic systems and palladacycle precatalysts also represents a trend towards more efficient and sustainable chemical processes. nih.govnih.gov

| Catalyst System | Reaction Type | Key Findings | Reference |

|---|---|---|---|

| Iron(II) Chloride | Trifluoromethylation | Enables C-CF3 bond formation under mild, room-temperature conditions with high E/Z selectivity. | frontierspecialtychemicals.comuoregon.edu |

| Rhodium(III) Complexes (e.g., [Cp*RhCl2]2) | C-H Activation / Annulation | Efficiently catalyzes the annulation of benzamides, providing regiocomplementary products to other alkenes. | osti.govresearchgate.net |

| (phen)Cu(PPh3)Br | Chan-Lam N-Vinylation | Allows for the N-vinylation of electron-deficient azoles with low catalyst loading and under base-free conditions. | poliba.it |

| PdCl2(dppf)·CH2Cl2 | Suzuki-Miyaura Coupling | Effective for coupling with challenging substrates like 4-chlorocoumarins, requiring aqueous conditions. | sigmaaldrich.com |

| Rhodium / Phosphoramidite (B1245037) Ligands | Asymmetric Conjugate Addition | Achieves high enantioselectivity (up to 99% ee) in the addition to enones. | acs.org |

Expansion of Reaction Scope and Substrate Generality

A major thrust in current research is to broaden the range of substrates that can be effectively coupled with this compound, thereby increasing its utility in complex molecule synthesis. Early work established its efficacy in Suzuki-Miyaura cross-coupling reactions with a variety of aryl and heteroaryl bromides. acs.orgnih.gov These reactions have shown remarkable tolerance to a wide array of functional groups, including nitriles, ketones, esters, aldehydes, and nitro groups, which is crucial for late-stage functionalization in medicinal chemistry and materials science. acs.org

Recent advancements have pushed these boundaries further. The scope has been extended to include more challenging coupling partners such as aryl chlorides, which are often more abundant and less expensive than bromides. beilstein-journals.org The successful vinylation of biologically relevant molecules, such as the derivatization of 7-iodotryptophan to synthesize 7-vinyltryptophan, highlights its application in peptide modification. nih.gov

Furthermore, this compound has been employed in Rh(III)-catalyzed C-H activation and annulation reactions to construct 4-trifluoroboratotetrahydroisoquinolones. osti.govresearchgate.netresearchgate.net These products are valuable building blocks themselves, as the retained boron functionality allows for subsequent chemical transformations. osti.govresearchgate.net This demonstrates a strategy where the trifluoroborate group serves not just as a coupling partner but as a latent functional handle for further diversification. The development of methods for coupling with secondary alkyltrifluoroborates also represents a significant expansion, tackling the challenge of forming C(sp²)-C(sp³) bonds with secondary carbons. beilstein-journals.org

| Substrate Class | Reaction Type | Example Substrate | Significance | Reference |

|---|---|---|---|---|

| Functionalized Aryl Bromides | Suzuki-Miyaura | 4-bromobenzonitrile | Demonstrates high functional group tolerance (e.g., -CN, -COMe, -NO2). | acs.org |

| Heteroaryl Halides | Suzuki-Miyaura | 3-chloropyridine | Access to important heterocyclic cores used in pharmaceuticals. | beilstein-journals.org |

| Benzamide Derivatives | Rh(III)-Catalyzed Annulation | N-methoxybenzamides | Synthesis of complex, polycyclic isoquinolone structures. | researchgate.netresearchgate.net |

| Halogenated Amino Acids | Suzuki-Miyaura | 7-iodotryptophan | Enables site-specific modification of peptides and proteins. | nih.gov |

| Secondary Alkyltrifluoroborates | Suzuki-Miyaura | Potassium cyclopentyltrifluoroborate | Addresses the challenge of C(sp²)-C(sp³) bond formation with secondary carbons. | beilstein-journals.org |

Integration with Flow Chemistry and Automated Synthesis

The translation of synthetic methodologies from academic labs to industrial production increasingly relies on modern technologies like continuous flow chemistry and high-throughput automated synthesis. This compound is well-suited for these applications due to its stability and the often mild conditions required for its reactions. mdpi.com

Automated synthesis reactors are being used to optimize reaction parameters for C-H activation and cross-coupling reactions involving this compound. mdpi.com These systems allow for precise control over variables like temperature, dosing rate, and mixing, facilitating rapid data collection for mechanistic studies and process optimization. mdpi.com For instance, calorimetric investigations using automated reactors have provided critical insights into the reaction kinetics and thermal safety of Suzuki-Miyaura couplings with this reagent. mdpi.com

High-throughput screening (HTS) methodologies are accelerating the discovery of new catalysts and reaction conditions. The use of 96-well plate reactors allows for the parallel execution of hundreds of experiments, enabling the rapid evaluation of different ligands, solvents, and bases. beilstein-journals.org This approach was instrumental in identifying optimal conditions for the challenging cross-coupling of secondary alkyltrifluoroborates. beilstein-journals.org In a similar vein, fully automated systems based on liquid-handling robots have been developed to synthesize and screen entire libraries of ligands for asymmetric reactions, significantly speeding up the discovery of effective chiral catalysts. acs.org The potential for integrating these reactions into continuous flow systems is also an active area of interest, promising better scalability, safety, and efficiency compared to traditional batch processes. acs.org

Development of Asymmetric Transformations

Creating chiral molecules with high enantiomeric purity is a cornerstone of modern pharmaceutical and agrochemical synthesis. A significant emerging trend for this compound is its use in catalytic asymmetric transformations to generate chiral centers.

A landmark development is the rhodium-catalyzed asymmetric 1,4-conjugate addition of this compound to cyclic and acyclic enones. acs.org By employing chiral monodentate phosphoramidite ligands, researchers have achieved excellent enantioselectivity, with enantiomeric excesses (ee) reaching up to 99% for the arylation of cyclohexenone. acs.org This method provides a powerful tool for the enantioselective construction of carbon-carbon bonds. The reaction conditions are often mild, and systematic screening of ligand libraries has been crucial in identifying the optimal catalyst for specific substrates. acs.org

Beyond conjugate additions, the potential for other asymmetric reactions is being explored. A patent has described the asymmetric 1,4-conjugate addition of vinylboron compounds, including this compound, to synthesize precursors for prostaglandins, which are biologically important molecules. The development of asymmetric C-H activation or other cross-coupling reactions represents a logical next step. The ability to install a vinyl group stereoselectively opens up numerous possibilities for the synthesis of complex chiral building blocks from simple precursors.

| Transformation | Catalyst System | Substrate Example | Result (ee) | Reference |

|---|---|---|---|---|

| Conjugate Vinylation | [Rh(acac)(CO)2] / Phosphoramidite Ligand | Cyclohexenone | Up to 88% ee | acs.org |

| Conjugate Vinylation | [Rh(acac)(CO)2] / Phosphoramidite Ligand | 4-phenyl-3-buten-2-one | Up to 42% ee | acs.org |

| Conjugate Arylation | [Rh(acac)(CO)2] / Phosphoramidite Ligand | Cyclohexenone (with K-phenyl-BF3) | 99% ee | acs.org |

| 1,4-Conjugate Addition | Metal Catalyst | 2-substituted-4-oxy-cyclopentenone | Synthesis of prostaglandin (B15479496) precursors. |

Applications in Supramolecular Chemistry

Supramolecular chemistry, which focuses on the assembly of molecules into larger, ordered structures through non-covalent interactions, is a rapidly growing field. The unique properties of the organotrifluoroborate functional group are now being recognized for their potential in designing and constructing complex supramolecular architectures.

A key emerging trend is the use of the organotrifluoroborate anion (R-BF₃⁻) as a molecular recognition motif. Research has shown that macrocyclic hosts, such as cyanostar macrocycles, can strongly and reliably bind organotrifluoroborates. researchgate.net This recognition is specific and modulated by the steric and electronic properties of the organic substituent on the boron atom, opening possibilities for creating host-guest systems with tunable properties. researchgate.net This positions the trifluoroborate group as a "designer anion" for directing self-assembly processes. researchgate.net

Furthermore, the trifluoroborate moiety itself can play a crucial role in the spontaneous self-assembly of molecules into extended networks. The crystal structure of dipotassium (B57713) phenylene-1,4-bis(trifluoroborate) reveals a complex 3D network held together by a multitude of weak interactions, with the fluorine atoms playing a dominant role. researchgate.net This suggests that molecules containing one or more vinyltrifluoroborate groups could be designed to self-assemble into predictable supramolecular materials.

The synthetic utility of this compound in robust C-C bond-forming reactions like the Suzuki-Miyaura coupling is also highly relevant. nih.gov This reaction is a primary tool for constructing the covalent backbones of macrocycles, cages, and other complex topologies that are central to supramolecular chemistry. Building on this, research on the hydroboration of this compound has led to the creation of 1,2-diboraethane species, which are envisioned as versatile building blocks or "linkers and staplers" for connecting different components within a supramolecular assembly. acs.org This convergence of synthetic utility and molecular recognition positions this compound as a valuable component for the future development of functional supramolecular systems, from molecular sensors to advanced catalytic cages. acs.org

Q & A

Q. What are the key advantages of potassium vinyltrifluoroborate over other organoboron reagents in cross-coupling reactions?

this compound exhibits superior air and moisture stability compared to boronic acids and boronate esters, enabling long-term storage without degradation. Its compatibility with oxidative conditions makes it ideal for Suzuki-Miyaura couplings, where it avoids protodeboronation side reactions common in boronic acids. The trifluoroborate group enhances electrophilicity, facilitating efficient transmetallation in Pd-catalyzed reactions .

Q. How can researchers ensure the stability of this compound during storage and handling?

Store the compound in a cool, dry environment (2–8°C) under inert gas (e.g., nitrogen or argon). Use airtight containers to prevent hydrolysis. Always handle with nitrile gloves, safety goggles, and a lab coat to avoid skin/eye contact, as the compound is classified for acute toxicity and skin corrosion (GHS Category 1C) .

Q. What are the standard protocols for synthesizing this compound?

The compound is typically prepared via Grignard or lithiation routes:

- Grignard method : React vinylmagnesium bromide with trimethyl borate at −78°C, followed by treatment with KHF₂.

- Ortho-lithiation : Generate the vinyllithium intermediate from vinyl halides, then quench with B(OR)₃ and KHF₂. Yields exceeding 85% are achievable with rigorous exclusion of moisture .

Advanced Research Questions

Q. How does the regioselectivity of this compound in Rh(III)-catalyzed C–H activation differ from terminal alkenes?

In Rh(III)-catalyzed annulations with benzohydroxamates, this compound exhibits complementary regioselectivity compared to terminal alkenes. For example, it favors 4-borylated isoquinolones, whereas terminal alkenes typically yield 3-substituted products. This divergence arises from the electronic effects of the trifluoroborate group, which modulate migratory insertion pathways .

Q. What mechanistic insights explain stereochemical inversions during the preparation of this compound salts?

Radical-mediated pathways can promote stereoinversion in vinylic intermediates. For example, homolytic cleavage of Te–C bonds in vinylic tellurides generates radical species that lead to Z/E isomerization. Radical traps (e.g., TEMPO) or low-temperature conditions mitigate this issue .

Q. Why does this compound show low reactivity in Suzuki-Miyaura couplings with secondary alkyl electrophiles?

The trifluoroborate group’s strong electron-withdrawing effect reduces nucleophilicity at the β-carbon, hindering transmetallation with Pd catalysts optimized for aryl/heteroaryl substrates. To overcome this, use PdCl₂(dtbpf) with CsF as an additive, which enhances oxidative addition and stabilizes the Pd intermediate .

Q. How can researchers resolve contradictions in reported yields for cross-coupling reactions with heteroaryl bromides?

Discrepancies often arise from electronic and steric effects of heteroaryl groups. For example:

- Electron-deficient heteroarenes (e.g., pyridine bromides): Use Pd(OAc)₂ with SPhos ligand in THF/H₂O (3:1) at 80°C for yields >75%.

- Bulky substrates (e.g., 2-bromothiophene): Switch to XPhos ligand and increase reaction time to 24 hours. Systematic screening of ligands and solvents is critical .

Methodological Considerations

Q. What are the best practices for analyzing cross-coupling reaction outcomes with this compound?

- TLC monitoring : Use hexane/ethyl acetate (4:1) with UV visualization.

- Quantitative NMR : Employ ¹⁹F NMR to track trifluoroborate consumption (δ = −135 to −145 ppm).

- GC-MS : Identify volatile byproducts (e.g., protodeboronated alkenes).

- Isolation : Purify via silica gel chromatography or recrystallization from EtOH/H₂O .

Q. How can researchers optimize reaction conditions for challenging substrates in Rh-catalyzed annulations?

- Solvent : Use 1,2-dichloroethane for improved solubility of aromatic substrates.

- Temperature : Lower temperatures (40°C) favor regioselectivity but require longer reaction times (24–48 hours).

- Additives : AgSbF₆ (10 mol%) accelerates C–H activation by abstracting acetate ligands from the Rh catalyst .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.